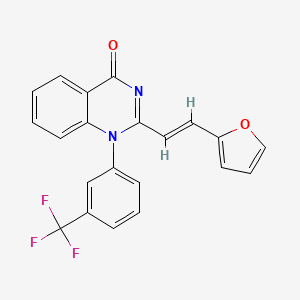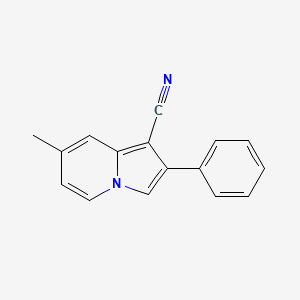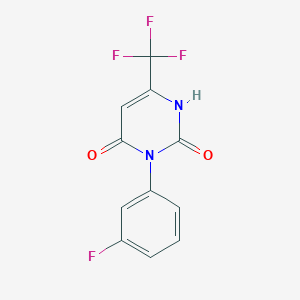![molecular formula C12H12N2O3 B12916072 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione CAS No. 91393-24-7](/img/structure/B12916072.png)
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group and a 4-methylphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with urea and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and isopropanol (i-PrOH), and the reaction is often facilitated by microwave irradiation at temperatures around 90°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 5-[oxo-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione.
Reduction: Formation of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-diol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the aromatic ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by forming hydrogen bonds with active site residues or by blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone: A dopamine transporter reuptake inhibitor with a different pharmacological profile.
1-Benzyl-3-bromo-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrole-2-one: A compound with similar structural features but different biological activities.
Uniqueness
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
91393-24-7 |
|---|---|
Molekularformel |
C12H12N2O3 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6,10,15H,1H3,(H2,13,14,16,17) |
InChI-Schlüssel |
VBRHBQIGHOJXEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)




![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)

![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)



